molecular formula C24H16N6O6 B1497784 Phenazo CAS No. 3687-26-1

Phenazo

Cat. No.: B1497784
CAS No.: 3687-26-1
M. Wt: 484.4 g/mol
InChI Key: IJNGMRAUFODTLK-UHFFFAOYSA-N
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Description

Phenazo, also known as Phenazopyridine, is a medication used to relieve symptoms caused by irritation of the urinary tract such as pain, burning, and the feeling of needing to urinate urgently or often . It is not an antibiotic and will not cure the infection itself . In the U.S., this compound is available only with your doctor’s prescription .


Molecular Structure Analysis

This compound has the molecular formula C11H11N5 and a molar mass of 213.244 g·mol−1 . The exact structure can be visualized using specialized chemical structure visualization tools.

Mechanism of Action

The exact mechanism of action of Phenazo is unknown, but it is thought to provide relief of symptoms of urinary tract infections by acting as a local anesthetic on the lining of the urinary tract . It is excreted in the urine and may cause urine to change to an orange or red color .

Safety and Hazards

Phenazo should be used with caution. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition . It can cause headaches, upset stomach (especially when not taken with food), or dizziness . Long-term use of this compound can mask symptoms .

Properties

IUPAC Name

4-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-nitrophenyl]-2-nitrophenyl]diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6O6/c31-19-7-3-17(4-8-19)25-27-21-11-1-15(13-23(21)29(33)34)16-2-12-22(24(14-16)30(35)36)28-26-18-5-9-20(32)10-6-18/h1-14,31-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNGMRAUFODTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)O)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418653
Record name 3,3'-Dinitro-4,4'-bis(4-hydroxyphenylazo)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3687-26-1
Record name Phenol, 4,4′-[(3,3′-dinitro[1,1′-biphenyl]-4,4′-diyl)bis(azo)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dinitro-4,4'-bis(4-hydroxyphenylazo)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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